Cas no 2169572-01-2 (2-(cyclohexylamino)ethane-1-sulfonyl fluoride)

2-(cyclohexylamino)ethane-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2-(cyclohexylamino)ethane-1-sulfonyl fluoride
- EN300-1576965
- 2169572-01-2
-
- Inchi: 1S/C8H16FNO2S/c9-13(11,12)7-6-10-8-4-2-1-3-5-8/h8,10H,1-7H2
- InChI Key: BVHVAIKYKRQRSI-UHFFFAOYSA-N
- SMILES: S(CCNC1CCCCC1)(=O)(=O)F
Computed Properties
- Exact Mass: 209.08857809g/mol
- Monoisotopic Mass: 209.08857809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 54.6Ų
2-(cyclohexylamino)ethane-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1576965-0.25g |
2-(cyclohexylamino)ethane-1-sulfonyl fluoride |
2169572-01-2 | 0.25g |
$1381.0 | 2023-06-04 | ||
Enamine | EN300-1576965-0.5g |
2-(cyclohexylamino)ethane-1-sulfonyl fluoride |
2169572-01-2 | 0.5g |
$1440.0 | 2023-06-04 | ||
Enamine | EN300-1576965-2500mg |
2-(cyclohexylamino)ethane-1-sulfonyl fluoride |
2169572-01-2 | 2500mg |
$2940.0 | 2023-09-24 | ||
Enamine | EN300-1576965-10.0g |
2-(cyclohexylamino)ethane-1-sulfonyl fluoride |
2169572-01-2 | 10g |
$6450.0 | 2023-06-04 | ||
Enamine | EN300-1576965-0.05g |
2-(cyclohexylamino)ethane-1-sulfonyl fluoride |
2169572-01-2 | 0.05g |
$1261.0 | 2023-06-04 | ||
Enamine | EN300-1576965-0.1g |
2-(cyclohexylamino)ethane-1-sulfonyl fluoride |
2169572-01-2 | 0.1g |
$1320.0 | 2023-06-04 | ||
Enamine | EN300-1576965-5.0g |
2-(cyclohexylamino)ethane-1-sulfonyl fluoride |
2169572-01-2 | 5g |
$4349.0 | 2023-06-04 | ||
Enamine | EN300-1576965-250mg |
2-(cyclohexylamino)ethane-1-sulfonyl fluoride |
2169572-01-2 | 250mg |
$1381.0 | 2023-09-24 | ||
Enamine | EN300-1576965-1000mg |
2-(cyclohexylamino)ethane-1-sulfonyl fluoride |
2169572-01-2 | 1000mg |
$1500.0 | 2023-09-24 | ||
Enamine | EN300-1576965-500mg |
2-(cyclohexylamino)ethane-1-sulfonyl fluoride |
2169572-01-2 | 500mg |
$1440.0 | 2023-09-24 |
2-(cyclohexylamino)ethane-1-sulfonyl fluoride Related Literature
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Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
Additional information on 2-(cyclohexylamino)ethane-1-sulfonyl fluoride
Introduction to 2-(cyclohexylamino)ethane-1-sulfonyl fluoride (CAS No. 2169572-01-2)
2-(cyclohexylamino)ethane-1-sulfonyl fluoride (CAS No. 2169572-01-2) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique chemical structure, which includes a cyclohexylamino group and a sulfonyl fluoride functional group. These features make it an attractive candidate for various applications, particularly in the development of novel pharmaceuticals and advanced materials.
The cyclohexylamino moiety in 2-(cyclohexylamino)ethane-1-sulfonyl fluoride imparts significant steric and electronic properties to the molecule. The cyclohexyl ring provides a bulky, non-polar environment that can influence the reactivity and selectivity of the compound in various chemical reactions. Additionally, the amino group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity and material properties.
The sulfonyl fluoride functional group is another key feature of this compound. Sulfonyl fluorides are known for their reactivity towards nucleophiles, making them valuable intermediates in synthetic organic chemistry. They can be readily converted into a variety of other functional groups, such as sulfonamides, sulfonates, and sulfinic acids, through well-established chemical transformations. This versatility has led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Recent research has highlighted the potential of 2-(cyclohexylamino)ethane-1-sulfonyl fluoride in the development of new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that compounds containing this scaffold exhibit potent anti-inflammatory properties. The cyclohexylamino group was found to enhance the lipophilicity and cell permeability of the molecules, while the sulfonyl fluoride moiety contributed to their metabolic stability and reduced toxicity.
In another study, researchers explored the use of 2-(cyclohexylamino)ethane-1-sulfonyl fluoride as a building block for the synthesis of advanced materials. The compound was used to create novel polymers with enhanced mechanical properties and thermal stability. The cyclohexyl ring provided rigidity to the polymer backbone, while the sulfonyl fluoride groups facilitated cross-linking reactions that improved the overall performance of the materials.
The synthetic accessibility of 2-(cyclohexylamino)ethane-1-sulfonyl fluoride is another factor contributing to its popularity. Several efficient synthetic routes have been developed to prepare this compound on both small and large scales. One common approach involves the reaction of 2-chloroethyl sulfonyl fluoride with cyclohexylamine under mild conditions. This method yields high purity products with excellent yields, making it suitable for industrial applications.
In terms of safety and handling, 2-(cyclohexylamino)ethane-1-sulfonyl fluoride should be stored in a cool, dry place away from strong oxidizers and moisture. Proper personal protective equipment (PPE) should be used when handling this compound to minimize exposure risks. It is important to note that while this compound is not classified as a hazardous material under current regulations, it should still be handled with care due to its reactivity and potential health effects.
Overall, 2-(cyclohexylamino)ethane-1-sulfonyl fluoride (CAS No. 2169572-01-2) represents a valuable addition to the chemist's toolkit. Its unique combination of structural features makes it an ideal candidate for a wide range of applications in organic synthesis, medicinal chemistry, and materials science. As research in these areas continues to advance, it is likely that new uses for this compound will be discovered, further expanding its utility and impact.
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